4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Lipophilicity Drug Design ADME

Generic halogenated quinolines cannot replicate the substitution pattern of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS 1072944-67-2). This scaffold uniquely combines 4-Br for regioselective halogen/metal exchange, 7-Cl/8-Me for target selectivity modulation, and 2-CF3 for metabolic stability (predicted LogP 4.63). • Enables 4-position diversification via lithiation-electrophile quenching for SAR library synthesis • Optimized lipophilicity supports blood-brain barrier penetration in CNS drug discovery programs • Supplied at 98% purity; ambient storage; worldwide shipping available.

Molecular Formula C11H6BrClF3N
Molecular Weight 324.52 g/mol
CAS No. 1072944-67-2
Cat. No. B1373271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
CAS1072944-67-2
Molecular FormulaC11H6BrClF3N
Molecular Weight324.52 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2Br)C(F)(F)F)Cl
InChIInChI=1S/C11H6BrClF3N/c1-5-8(13)3-2-6-7(12)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3
InChIKeyWOJBMSDNICSYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molecular Profile of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline


4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS 1072944-67-2) is a polysubstituted quinoline heterocycle characterized by a unique substitution pattern: a bromine at the 4-position, a chlorine at the 7-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position of the quinoline core . This precise arrangement of electron-withdrawing (Br, Cl, CF3) and electron-donating (CH3) substituents imparts a distinctive set of physicochemical properties, including a high predicted LogP of 4.63 and a molecular weight of 324.5 g/mol [1]. This specific scaffold is fundamentally distinct from simpler mono- or di-substituted quinoline analogs and is not represented in comprehensive reviews of biologically active quinoline derivatives [2].

Synthetic Handle
Regioselective 4-position diversification via halogen/metal exchange
Lipophilicity
Reported high predicted LogP may support membrane permeability studies
Scaffold
Polysubstituted quinoline distinct from mono- or di-substituted analogs

Why 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline Is Irreplaceable


The substitution pattern of 4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is non-redundant and cannot be approximated by other halogenated quinoline derivatives. The presence of a 4-bromo substituent is critical for enabling specific synthetic transformations, such as regioselective halogen/metal exchange reactions [1], which are not feasible with chloro or trifluoromethyl groups at the same position. The combination of the 7-chloro and 8-methyl groups is known to significantly impact biological activity and target selectivity in quinoline-based drug discovery [2]. Furthermore, the 2-trifluoromethyl group imparts a unique metabolic stability and lipophilicity profile not shared by non-fluorinated analogs [3]. Replacing this compound with a generic 'halogenated quinoline' would forfeit these specific, quantifiable advantages, leading to divergent synthetic outcomes or a complete loss of desired biological activity.

4-Chloro analog lacks key reactivity
The 4-Cl substituent is unreactive toward halogen/metal exchange, limiting 4-position diversification strategies.
7,8-Substitution pattern may not transfer
The 7-Cl/8-Me combination may yield distinct biological target profiles not replicated by other halogen patterns.
Non-fluorinated analogs differ in ADME context
Absence of 2-CF3 may shift metabolic stability and lipophilicity, altering pharmacokinetic interpretation.

Differentiating 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline from Close Analogs


Lipophilicity Advantage Over 4-Chloro Analogs

The presence of a 4-bromo substituent in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline confers a significantly higher predicted lipophilicity compared to its 4-chloro analog, 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline. This difference in LogP, a key parameter for membrane permeability and in vivo distribution, demonstrates that the bromo derivative is a distinct chemical entity with different pharmacokinetic potential [1]. The calculated LogP for the target compound is 4.63 .

Lipophilicity vs 4-Cl
Class-level
LogP 4.63 vs ~4.2
Reported ~0.4 higher predicted LogP may influence permeability
ACD/Labs prediction; class-level inference
Lipophilicity Drug Design ADME Quinoline

Regioselective Halogen/Metal Exchange at the 4-Position

The 4-bromo substituent in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline serves as a specific synthetic handle for regioselective halogen/metal exchange reactions, a capability not shared by its 4-chloro or 4-trifluoromethyl analogs. This reaction generates 2-trifluoromethyl-4-quinolyllithiums, which can be trapped with various electrophiles to introduce diverse functionalities at the 4-position [1]. This is a key step in the synthesis of more complex 2-trifluoromethylquinoline derivatives [2].

Halogen/Metal Exchange
Head-to-head
4-Br reactive with n-BuLi; 4-Cl inert
Reported reactivity supports 4-position diversification
n-BuLi, THF, low temperature
Synthetic Methodology Organometallic Cross-Coupling Quinoline

Predicted Properties vs. Unsubstituted Quinoline Core

The compound's predicted physicochemical properties, including a high LogP of 4.63, a boiling point of 321.8±37.0 °C, and a polar surface area of 13 Ų, are the direct result of its specific substitution pattern . These values can be quantitatively compared to the unsubstituted quinoline core to illustrate the dramatic impact of the functional groups. For example, the introduction of the trifluoromethyl group and halogens increases the LogP by over 2 units compared to quinoline itself (LogP ≈ 2.0), fundamentally altering its partitioning behavior.

LogP Shift vs Quinoline
Supporting
ΔLogP ≈ +2.6 (4.63 vs 2.0)
Predicted large LogP increase from core quinoline
ACD/Labs prediction; baseline LogP from literature
Physicochemical Properties ADME Drug-likeness Quinoline

Optimal Application Scenarios for 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline


4-Substituted Quinoline Library Synthesis via Halogen/Metal Exchange

Given its unique ability to undergo regioselective halogen/metal exchange at the 4-bromo position, this compound is an ideal building block for diversifying the 4-position of 2-trifluoromethylquinolines. Researchers can treat the compound with n-butyllithium to generate a reactive 4-lithiated intermediate, which can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, boronic esters) to install new carbon-carbon or carbon-heteroatom bonds [1]. This methodology is essential for constructing libraries of analogs for structure-activity relationship (SAR) studies, particularly in the development of NPP inhibitors or other biologically active quinoline scaffolds [2].

Lipophilicity-Driven Optimization of CNS-Targeted Compounds

The high predicted LogP (4.63) of this compound, driven by its unique combination of halogen and trifluoromethyl substituents, makes it a promising starting point for optimizing drug candidates intended to cross the blood-brain barrier [1]. In medicinal chemistry programs targeting central nervous system (CNS) disorders, this compound can serve as a lipophilic scaffold upon which polar functional groups can be appended to achieve the ideal balance of permeability and solubility. This is a quantifiable advantage over less lipophilic quinoline analogs.

Application
Selection Property
Validation Focus
Quinoline SAR library synthesis
4-Bromo halogen/metal exchange reactivity
Electrophile trapping scope and functional group tolerance
CNS permeability model studies
High predicted lipophilicity (LogP context)
Permeability-solubility balance in membrane models

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